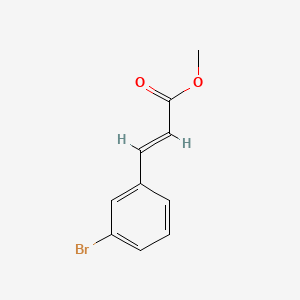
(E)-Methyl 3-(3-bromophenyl)acrylate
概要
説明
(E)-Methyl 3-(3-bromophenyl)acrylate is an organic compound with the molecular formula C10H9BrO2 It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the vinyl group is replaced by a 3-bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
(E)-Methyl 3-(3-bromophenyl)acrylate can be synthesized through various methods. One common approach involves the Heck reaction, where a bromobenzene derivative reacts with an acrylate ester in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale Heck reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(E)-Methyl 3-(3-bromophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-Methyl 3-(3-bromophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.
作用機序
The mechanism of action of (E)-Methyl 3-(3-bromophenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the ester group are key functional groups that participate in chemical reactions. The compound can undergo nucleophilic substitution at the bromine atom and nucleophilic addition at the carbonyl carbon of the ester group. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the adjacent carbon atoms.
類似化合物との比較
Similar Compounds
Methyl 3-phenylacrylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-(3-bromophenyl)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and physical properties.
Methyl 3-(4-bromophenyl)acrylate: The bromine atom is positioned at the para position, which can influence the compound’s reactivity and steric effects.
Uniqueness
(E)-Methyl 3-(3-bromophenyl)acrylate is unique due to the presence of the bromine atom at the meta position, which provides distinct electronic and steric properties. This positioning allows for selective reactions that are not possible with other isomers or analogs, making it a valuable compound in synthetic chemistry.
特性
IUPAC Name |
methyl (E)-3-(3-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBINNSHRSTZQE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79432-87-4 | |
| Record name | METHYL 3-BROMOCINNAMATE, PREDOMINANTLY TRANS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
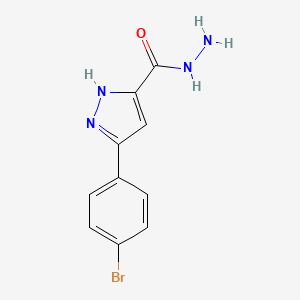
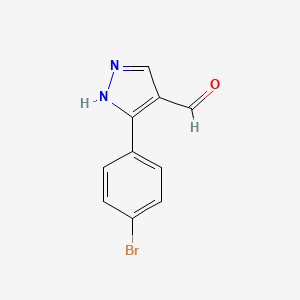
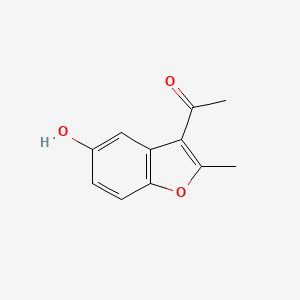
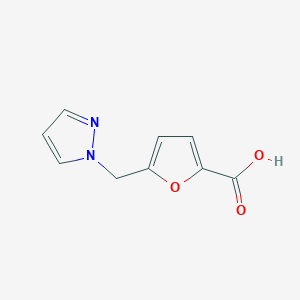
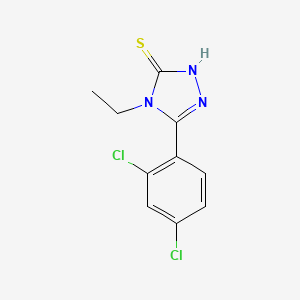
![4-[(4-Methoxybenzylidene)amino]cinnamic Acid Ethyl Ester](/img/structure/B1332532.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine](/img/structure/B1332535.png)
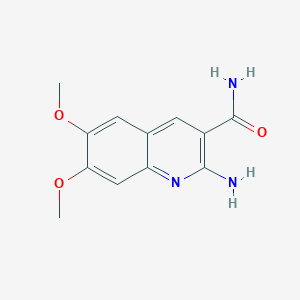

![1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B1332541.png)

![2-[(1H-benzimidazol-2-ylamino)methyl]phenol](/img/structure/B1332553.png)

